2-(2-chlorophenyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide
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Description
2-(2-chlorophenyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide is a useful research compound. Its molecular formula is C16H18ClN3O2 and its molecular weight is 319.79. The purity is usually 95%.
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Scientific Research Applications
Chloroacetamide Herbicides and Antimicrobial Agents
Chloroacetamide compounds, such as alachlor and metazachlor, are utilized as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. These substances act by inhibiting fatty acid synthesis in target weed species, showcasing the application of chloroacetamide derivatives in agricultural chemistry to enhance crop protection and yield (Weisshaar & Böger, 1989).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been explored for their ability to form coordination complexes with metals like Co(II) and Cu(II), which exhibit significant antioxidant activity. Such complexes can potentially be applied in medicinal chemistry for the development of novel antioxidant therapies, highlighting the versatile role of acetamide derivatives in designing compounds with desirable biological activities (Chkirate et al., 2019).
Photovoltaic Efficiency and Non-linear Optical (NLO) Properties
The study of acetamide analogs related to benzothiazolinone for their photovoltaic efficiency and non-linear optical properties suggests the potential of such compounds in applications like dye-sensitized solar cells (DSSCs). Their good light harvesting efficiency (LHE) and favorable energetics for electron injection make them candidates for photonic devices, which could be an area where similar acetamide derivatives might find application (Mary et al., 2020).
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-20-15-6-7-22-10-12(15)14(19-20)9-18-16(21)8-11-4-2-3-5-13(11)17/h2-5H,6-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWXKPXOFNKNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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